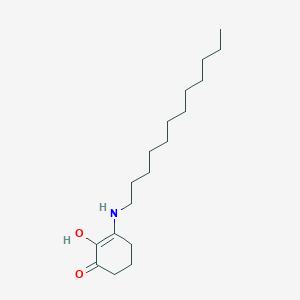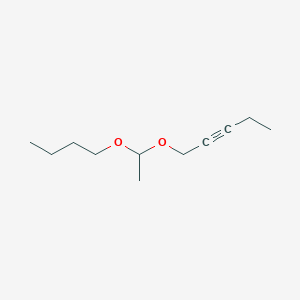
1-(1-Butoxyethoxy)pent-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Butoxyethoxy)pent-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and ether functional groups. This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .
Industrial Production Methods: Industrial production of alkynes, including this compound, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form dihaloalkanes and haloalkenes.
Oxidation Reactions: Alkynes can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.
Reduction Reactions: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium or platinum.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products Formed:
Dihaloalkanes: Formed from halogenation reactions.
Alkenes/Alkanes: Formed from hydrogenation reactions.
Diketones/Carboxylic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
1-(1-Butoxyethoxy)pent-2-yne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-Butyne: A simpler alkyne with a single carbon-carbon triple bond.
1-Pentyne: Another alkyne with a similar carbon chain length but without the ether groups.
Uniqueness: 1-(1-Butoxyethoxy)pent-2-yne is unique due to the presence of both alkyne and ether functional groups, which provide a combination of reactivity and solubility properties not found in simpler alkynes. This makes it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
89393-18-0 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-(1-butoxyethoxy)pent-2-yne |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3 |
Clé InChI |
HXVKIQDRGJMWFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)OCC#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
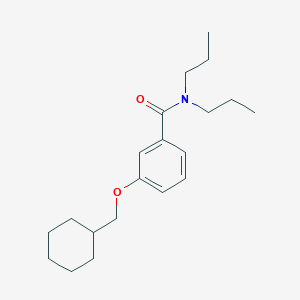

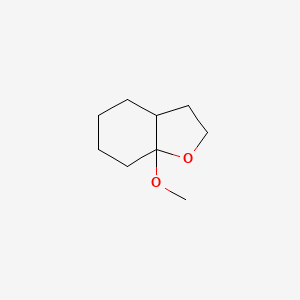
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
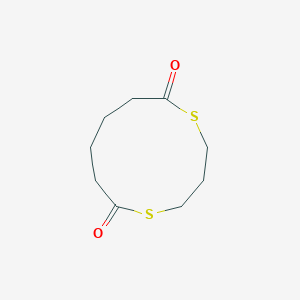
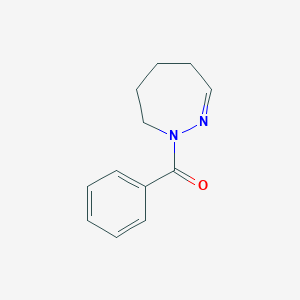
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
